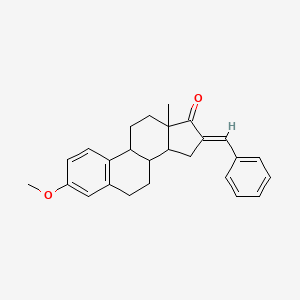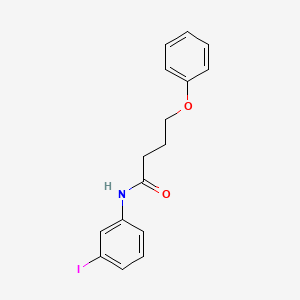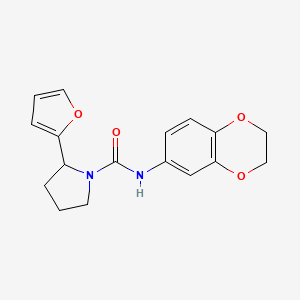
16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-one
Overview
Description
16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-one, also known as methoxydienone, is a synthetic steroid that has been of interest to researchers due to its potential applications in various fields of science. This compound is a derivative of estradiol, a naturally occurring hormone in the body, and has been shown to exhibit a range of biological activities.
Scientific Research Applications
Chromatographic Separation and Biological Activities
16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-one and its derivatives have been studied for their potential in yielding compounds with varying biological activities. Wölfling et al. (1999) developed high-performance liquid chromatographic methods for monitoring the isomers of 17-hydroxy-16-hydroxymethylene-3-methoxyestra-1,3,5(10)-triene, which are derivatives of 3-methoxyestra-1,3,5(10)-trien-17-one. This research aids in separating and identifying different compounds that could exhibit diverse biological activities (Wölfling, Schneider, & Péter, 1999).
Crystal Structure Analysis
Stanković et al. (1996) examined the crystal structure of a related compound, 17α-benzyl-16-hydroxyimino-3-methoxyestra-1,3,5(10)-trien-l7β-ol. This study provides insights into the molecular configuration and potential interactions, which are crucial for understanding the pharmacological properties of similar compounds (Stanković et al., 1996).
Antiproliferative Activities
Research by Kiss et al. (2019) on derivatives of 3-methoxyestra-1,3,5(10)-trien-17-ols, which include structural similarities to 16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-one, evaluated their antiproliferative activities. This study specifically focused on the in vitro antiproliferative effects of these compounds against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Kiss et al., 2019).
Neighboring Group Participation in Chemical Reactions
The study of neighboring group participation in the solvolysis of epimers of 3-methoxy-16-(tolylsulfonyloxymethyl)estra-1,3,5(10)-trien-17-ol, closely related to 16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-one, was conducted by Schneider et al. (1989). This research is significant for understanding the chemical behavior of these steroidal compounds and their potential transformations, which can influence their biological activity (Schneider et al., 1989).
Synthesis and Structural AnalysisThe synthesis and structural analysis of steroidal tetrahydrooxazin-2-ones by Schneider et al. (
- also contributes to the understanding of the chemistry of compounds related to 16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-one. This research explores the formation of tetrahydrooxazin-2-one ring systems in certain steroidal structures, which can provide insights into the synthesis of novel steroidal compounds with potential pharmacological applications (Schneider, Hackler, & Sohár, 1987).
Configurational Analysis and NMR Spectroscopy
Meskó et al. (1990) conducted a configurational analysis of 3-methoxy-16-methylestra-1,3,5(10)-trien-17-ol derivatives, closely related to the compound . This study utilized NMR spectroscopy to determine the configuration of isomers, which is vital for understanding the structure-activity relationships of these steroidal compounds (Meskó, Schneider, Dombi, & Zeigan, 1990).
Epoxidation and cis-Hydroxylation Studies
Bull and Kaiser (1994) researched the epoxidation and cis-hydroxylation of 16-methylene-estra-1,3,5(10)-trienes. This study is relevant as it provides insights into the chemical reactivity of steroidal compounds similar to 16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-one, particularly in terms of functional group transformations and potential applications in synthetic chemistry (Bull & Kaiser, 1994).
properties
IUPAC Name |
(16E)-16-benzylidene-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2/c1-26-13-12-22-21-11-9-20(28-2)15-18(21)8-10-23(22)24(26)16-19(25(26)27)14-17-6-4-3-5-7-17/h3-7,9,11,14-15,22-24H,8,10,12-13,16H2,1-2H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZFUMSSDBUFQN-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=CC=C4)C2=O)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=CC=C4)/C2=O)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(16E)-16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B4750433.png)
![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4750439.png)
![N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide](/img/structure/B4750443.png)
![4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4750449.png)
![3-(5-bromo-2-methoxyphenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4750457.png)
![N-(2-hydroxyethyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B4750459.png)
![N-isopropyl-3-[5-(4-methoxyphenyl)-2-furyl]propanamide](/img/structure/B4750463.png)
![N-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4750464.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4750467.png)
![2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4750471.png)
![N-(3-acetylphenyl)-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4750476.png)
